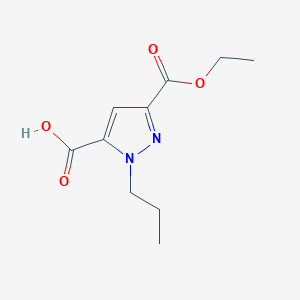
3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid is an organic compound with a pyrazole ring substituted with ethoxycarbonyl and propyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the ethoxycarbonyl and propyl groups. Common reagents used in these reactions include ethyl chloroformate and propyl bromide. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The ethoxycarbonyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
科学的研究の応用
3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
- 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-5-carboxylic acid
- 3-(ethoxycarbonyl)-1-butyl-1H-pyrazole-5-carboxylic acid
Uniqueness
3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s solubility, stability, and interaction with molecular targets compared to its analogs .
生物活性
3-(Ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article discusses its synthesis, biological effects, and relevant research findings.
- Molecular Formula : C₇H₈N₂O₄
- Molecular Weight : 184.15 g/mol
- CAS Number : 1401562-12-6
Synthesis
The synthesis of this compound typically involves the condensation of propyl hydrazine with ethyl acetoacetate, followed by cyclization and carboxylation processes. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of various pyrazole derivatives, including this compound. These studies suggest that certain derivatives can inhibit the proliferation of cancer cell lines, although specific data on this compound's activity is limited.
Insecticidal Activity
Research on related pyrazole compounds indicates significant insecticidal properties. For instance, a study on pyrazole derivatives showed promising results against Aphis fabae, with some compounds achieving over 85% mortality at low concentrations . While direct data on this compound is sparse, its structural similarities to active compounds suggest potential efficacy in pest control.
The biological mechanisms underlying the activity of pyrazole derivatives often involve interference with cellular processes such as mitosis or enzyme inhibition. For example, some derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation . Understanding these mechanisms can guide the development of more effective derivatives.
Case Study 2: Insecticidal Efficacy
In a comparative study of insecticidal activities among pyrazole derivatives, compounds structurally related to this compound were found to exhibit significant mortality rates against agricultural pests. This suggests that further exploration of this compound could yield useful agricultural applications .
Data Table: Biological Activities of Pyrazole Derivatives
特性
IUPAC Name |
5-ethoxycarbonyl-2-propylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-3-5-12-8(9(13)14)6-7(11-12)10(15)16-4-2/h6H,3-5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZKLHVOFGNHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C(=O)OCC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













